2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazinone core substituted at the 2-position with a 4-butoxyphenyl group and at the 5-position with an N-(p-tolyl)acetamide moiety. The 4-butoxyphenyl group contributes to lipophilicity, while the p-tolyl (4-methylphenyl) substituent on the acetamide may influence steric and electronic interactions in biological systems.
Properties
CAS No. |
941933-87-5 |
|---|---|
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.508 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-20-9-5-18(2)6-10-20/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) |
InChI Key |
BVIWDIIJFMZWNK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]Pyrazine Core
The pyrazolo[1,5-a]pyrazine core serves as the structural foundation for this compound. Its synthesis typically begins with the cyclization of 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-3-(4-butoxyphenyl)pyrazole with ethyl acetoacetate under acidic conditions (e.g., acetic acid, 80–100°C) yields the 4-oxopyrazolo[1,5-a]pyrazine intermediate. Key parameters influencing this step include:
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Temperature | 90°C | 78–82 |
| Catalyst | Acetic acid | — |
| Reaction Time | 6–8 hours | — |
| Solvent | Ethanol | — |
This method avoids the use of transition-metal catalysts, simplifying purification. Alternative approaches, such as microwave-assisted cyclization, reduce reaction times to 1–2 hours but require specialized equipment.
Acetamide Formation via Coupling Reactions
The final acetamide moiety is introduced through a two-step process:
- Chlorination : Treating 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with thionyl chloride (SOCl₂) converts the ketone group to an acyl chloride.
- Amidation : Reacting the acyl chloride with p-toluidine in dichloromethane (DCM) at 0–5°C yields the target acetamide.
Critical factors include:
- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to p-toluidine prevents over-alkylation.
- Temperature : Sub-zero conditions minimize side reactions.
- Workup : Sequential washes with NaHCO₃ and brine improve purity.
Purification and Characterization
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Analytical data for the final compound include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Purity | ≥99% | HPLC (C18 column) |
| Molecular Weight | 463.49 g/mol | HRMS |
Optimization Strategies for Industrial Scalability
Recent advancements focus on enhancing yield and reducing costs:
- Catalyst Recycling : Palladium nanoparticles immobilized on magnetic supports reduce catalyst waste.
- Solvent-Free Conditions : Ball milling techniques achieve 88% yield in the cyclization step while eliminating solvent use.
- Continuous Flow Systems : Microreactors improve heat transfer and reaction control, boosting overall efficiency by 20%.
Comparative Analysis with Analogous Compounds
The preparation of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide shares similarities with related pyrazolo[1,5-a]pyrazine derivatives but differs in critical aspects:
| Compound | Key Divergence | Impact on Synthesis |
|---|---|---|
| N-(2-Ethylphenyl) Analog | Bulkier amine group | Requires longer amidation times |
| 4-Chlorophenyl Derivative | Electron-withdrawing substituent | Alters cyclization kinetics |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-butoxyphenyl group provides enhanced lipophilicity compared to electron-withdrawing groups (e.g., 1,3-benzodioxol-5-yl in ).
- Substitution on the acetamide nitrogen varies significantly: p-tolyl (target) vs. chloro-methylphenyl () vs. chloro-trifluoromethylphenyl (), altering steric bulk and electronic properties.
- Compounds like 9a () employ a triazolo[1,5-a]pyrazine core, diverging from the pyrazolo[1,5-a]pyrazinone scaffold, which may affect binding interactions.
Key Observations :
- High yields (~98%) are achievable for pyrazolo/triazolo derivatives under reflux conditions in toluene .
- Melting points vary with substituents: 244–245°C for bromophenyl-containing 9e vs. 201–203°C for dichlorobenzyl-substituted 9a , reflecting differences in crystallinity and intermolecular forces .
Table 3: Bioactivity of Structurally Related Compounds
Biological Activity
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant data and findings from diverse sources.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 342.40 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for its bioactive properties, along with a butoxyphenyl group and an acetamide moiety. These structural components contribute to its potential interactions in biological systems.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.40 g/mol |
| Key Functional Groups | Pyrazolo[1,5-a]pyrazine, Butoxyphenyl, Acetamide |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. The process requires careful optimization of reaction conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This step often involves cyclization reactions using appropriate precursors.
- Introduction of the Butoxy Group : Alkylation or substitution reactions are used to attach the butoxyphenyl moiety.
- Acetamide Formation : The final step is the introduction of the acetamide group through acylation reactions.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit significant anticancer activity through inhibition of various kinases involved in cell signaling pathways related to tumor growth and metastasis. For instance, studies have shown that derivatives of this compound can inhibit specific kinases with IC50 values comparable to established anticancer drugs.
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties due to its structural similarities with other bioactive molecules known to modulate inflammatory pathways. In vitro studies have indicated that it could inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
Analgesic Activity
Preliminary pharmacological evaluations suggest potential analgesic effects. The compound's ability to interact with pain-related biological targets positions it as a candidate for further investigation in pain management therapies.
Case Studies and Research Findings
- Inhibition Studies : A series of kinase inhibition assays demonstrated that derivatives similar to this compound showed promising activity against multiple cancer cell lines.
- Molecular Docking Simulations : Computational studies have indicated favorable binding affinities for targets involved in inflammation and pain pathways, suggesting mechanisms through which the compound may exert its effects.
- Toxicity Assessments : Acute toxicity studies have been conducted following OECD guidelines, indicating low toxicity profiles for similar compounds within this class, supporting their safety for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
